

ART558 and its Derivatives: A Comparative Analysis of Metabolic Stability

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Compound of Interest

Compound Name: ART558

Cat. No.: B8198336

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic stability of the novel DNA polymerase theta (Polθ) inhibitor, **ART558**, and its derivative, ART899. The information presented herein is intended to assist researchers in understanding the pharmacokinetic properties of these compounds, a critical aspect of drug development. This document summarizes key experimental data, outlines the methodologies used to obtain this data, and provides visual representations of the relevant biological pathways and experimental workflows.

Executive Summary

ART558 is a potent and selective inhibitor of Polθ, a key enzyme in the Theta-Mediated End Joining (TMEJ) DNA repair pathway. While showing promising anti-cancer activity, particularly in tumors with deficiencies in other DNA repair pathways like BRCA mutations, **ART558** has been reported to possess poor metabolic stability. To address this limitation, derivatives have been developed, including ART899, which demonstrates significantly improved metabolic stability. This improved profile makes ART899 a more suitable candidate for in vivo studies and further clinical development.

Quantitative Metabolic Stability Data

The following table summarizes the in vitro intrinsic clearance (CL_{int}) of **ART558** and its derivative, ART899, in rat and mouse liver microsomes. Intrinsic clearance is a measure of the

rate at which a compound is metabolized by liver enzymes, independent of blood flow. A lower CL_{int} value indicates greater metabolic stability.

Compound	Species	In Vitro Intrinsic Clearance (CL _{int}) (μL/min/mg protein)	Reference
ART558	Rat	High (exact value not specified in the provided search results)	[1]
ART558	Mouse	High (exact value not specified in the provided search results)	[2]
ART899	Rat	Low (exact value not specified in the provided search results)	[2]
ART899	Mouse	Low (exact value not specified in the provided search results)	[2]

Note: While the provided search results explicitly state that ART899 has a "greatly improved metabolic stability" compared to **ART558**, specific half-life (t_{1/2}) and percentage of parent compound remaining over time data were not available in the public domain literature reviewed for this guide.

Experimental Protocols

The following is a representative protocol for an in vitro metabolic stability assay using liver microsomes, based on standard methodologies in the field.

Objective: To determine the rate of metabolism of a test compound (e.g., **ART558**, ART899) when incubated with liver microsomes.

Materials:

- Test compounds (**ART558**, ART899)
- Pooled liver microsomes (e.g., rat, mouse, human)
- Phosphate buffer (e.g., 100 mM, pH 7.4)
- NADPH regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Cofactor solution (e.g., MgCl₂)
- Acetonitrile (for reaction termination)
- Internal standard (for analytical quantification)
- Incubator (37°C)
- Centrifuge
- LC-MS/MS system for analysis

Procedure:

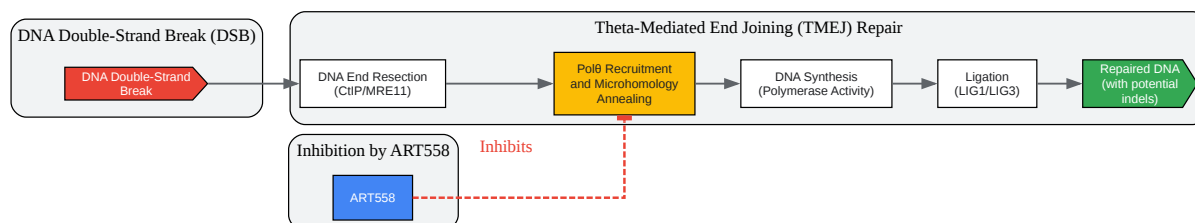
- Preparation of Reagents:
 - Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
 - Thaw the pooled liver microsomes on ice.
 - Prepare the NADPH regenerating system and cofactor solutions according to the manufacturer's instructions.
 - Prepare the incubation buffer (phosphate buffer).

- Incubation:
 - In a microcentrifuge tube, combine the liver microsomes, incubation buffer, and cofactor solution.
 - Pre-warm the mixture at 37°C for a few minutes.
 - Initiate the metabolic reaction by adding the test compound stock solution to the mixture.
 - Immediately after adding the test compound, add the NADPH regenerating system to start the reaction (this is time point 0).
 - Incubate the reaction mixture at 37°C with gentle shaking.
- Time-Point Sampling:
 - At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
 - Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard. This stops the enzymatic activity and precipitates the proteins.
- Sample Processing:
 - Vortex the quenched samples.
 - Centrifuge the samples at high speed to pellet the precipitated proteins.
 - Transfer the supernatant to a new tube or a 96-well plate for analysis.
- LC-MS/MS Analysis:
 - Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.
- Data Analysis:

- Plot the natural logarithm of the percentage of the parent compound remaining versus time.
- Determine the elimination rate constant (k) from the slope of the linear regression line.
- Calculate the half-life ($t_{1/2}$) using the formula: $t_{1/2} = 0.693 / k$.
- Calculate the intrinsic clearance (CL_{int}) using the formula: $CL_{int} = (0.693 / t_{1/2}) / (\text{mg of microsomal protein/mL})$.

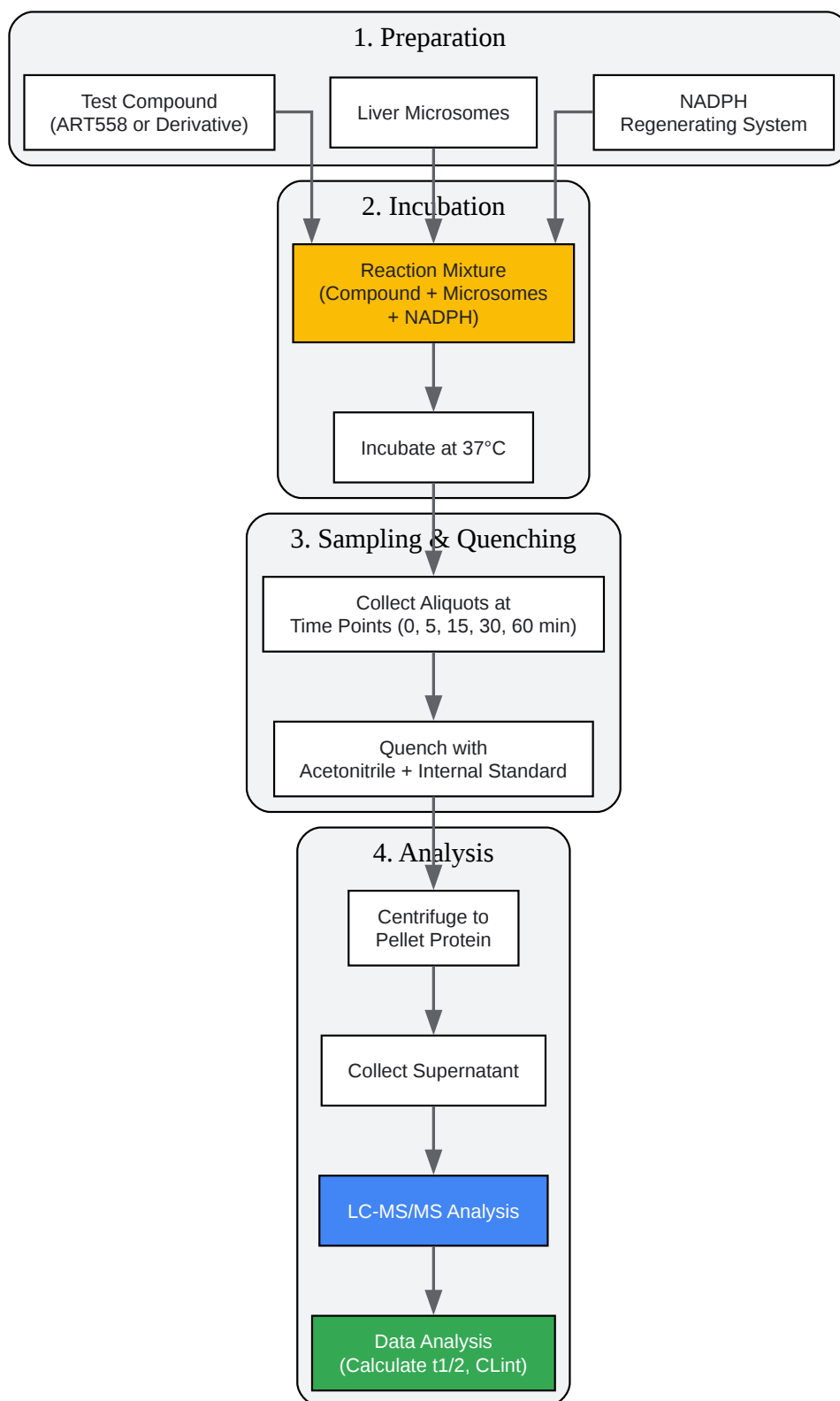
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using the Graphviz (DOT language) to visualize the relevant biological pathway and experimental workflow.



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Caption: Theta-Mediated End Joining (TMEJ) pathway and the inhibitory action of **ART558**.



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Caption: Experimental workflow for the in vitro liver microsome metabolic stability assay.

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References

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